molecular formula C36H58O9 B115927 28-O-Glucopyranosylepiederagenin CAS No. 146728-78-1

28-O-Glucopyranosylepiederagenin

Cat. No. B115927
CAS RN: 146728-78-1
M. Wt: 634.8 g/mol
InChI Key: WJMMBVSOQPALFO-ZHMISSTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

28-O-Glucopyranosylepiederagenin is a natural compound that belongs to the triterpenoid saponins family. It is extracted from the roots of the plant Sanguisorba officinalis L. (Rosaceae) and has been identified as a potential therapeutic agent due to its various biological activities.

Mechanism of Action

The mechanism of action of 28-O-Glucopyranosylepiederagenin is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound has a cytotoxic effect on various cancer cell lines. It has also been found to inhibit the growth of bacteria and viruses. In vivo studies have shown that the compound has a protective effect on the liver and the cardiovascular system. It has also been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 28-O-Glucopyranosylepiederagenin in lab experiments include its natural origin, low toxicity, and various biological activities. However, the limitations include the difficulty in obtaining the compound in large quantities and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 28-O-Glucopyranosylepiederagenin. These include:
1. Further studies on the mechanism of action of the compound.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound.
3. Studies on the potential use of the compound in the treatment of various diseases such as cancer, viral infections, and inflammation.
4. Studies on the synthesis of analogs of the compound with improved biological activities.
5. Studies on the use of the compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a natural compound with various biological activities. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has a protective effect on the liver and the cardiovascular system. However, further studies are needed to fully understand the mechanism of action and the potential use of the compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 28-O-Glucopyranosylepiederagenin involves the extraction of the compound from the roots of the plant Sanguisorba officinalis L. The extraction is carried out using solvents such as methanol, ethanol, and water. The extracted compound is then purified using various chromatographic techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and column chromatography.

Scientific Research Applications

28-O-Glucopyranosylepiederagenin has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has also been found to have a protective effect on the liver and the cardiovascular system.

properties

CAS RN

146728-78-1

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33+,34+,35+,36-/m0/s1

InChI Key

WJMMBVSOQPALFO-ZHMISSTASA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

synonyms

28-Glu-epiederagenin
28-O-glucopyranosylepiederagenin

Origin of Product

United States

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